2-Iodo-6-allyloxypyrazine
Description
2-Iodo-6-allyloxypyrazine is a halogenated pyrazine derivative characterized by an iodine atom at the 2-position and an allyloxy group (-O-CH2CHCH2) at the 6-position of the pyrazine ring. Pyrazines are heteroaromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry.
Properties
Molecular Formula |
C7H7IN2O |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-iodo-6-prop-2-enoxypyrazine |
InChI |
InChI=1S/C7H7IN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h2,4-5H,1,3H2 |
InChI Key |
BRXIXJFULMLWQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CN=CC(=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 2-Iodo-6-allyloxypyrazine and structurally related pyrazine derivatives:
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: Iodo vs. Fluoro: The iodine atom in this compound offers superior leaving-group ability compared to fluorine in 2-Fluoro-6-iodo-pyrazine, enabling nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) . Allyloxy vs. Methoxy/Benzyloxy: The allyloxy group provides conjugation stability and opportunities for click chemistry or cycloaddition reactions, unlike the inert methoxy group in 2-Isopropyl-6-methoxypyrazine . Electron-Withdrawing vs. Donating Groups: Iodo (electron-withdrawing) reduces electron density on the pyrazine ring, enhancing electrophilicity, whereas methyl or amino groups (electron-donating) increase nucleophilicity .
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